molecular formula C21H14F3N3O2S B2453395 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1797960-19-0

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2453395
CAS RN: 1797960-19-0
M. Wt: 429.42
InChI Key: YXVMXYWRHVJMOJ-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H14F3N3O2S and its molecular weight is 429.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide have been explored for their anticancer properties. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives showing higher activity than the reference drug, etoposide (B. Ravinaik et al., 2021).

Crystal Structure Analysis

The crystal structure of compounds containing the thiophene and oxadiazole moieties has been a subject of interest, aiding in the understanding of their chemical behavior and potential interactions. For example, the crystal structure of a similar compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide (1 : 1), was established through spectral analysis and X-ray diffraction studies, highlighting the importance of structural analysis in the development of pharmacologically active compounds (P. Sharma et al., 2016).

Antiplasmodial Activities

Oxadiazole derivatives have also been evaluated for their antiplasmodial activities, particularly against Plasmodium falciparum strains. Derivatives such as N-acylated furazan-3-amine exhibited promising activity, with the nature of the acyl moiety significantly affecting both activity and cytotoxicity. This suggests the potential of structurally related benzamides in malaria treatment research (Theresa Hermann et al., 2021).

Antimicrobial and Antifungal Screening

Compounds with the thiophene and oxadiazole moieties have been synthesized and screened for antimicrobial and antifungal activities. Studies indicate that these compounds exhibit considerable potential against various bacterial and fungal strains, highlighting their relevance in the search for new antimicrobial agents (N. Desai et al., 2016).

properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-8-3-2-7-14(15)20(28)25-16-9-4-1-6-13(16)12-18-26-19(27-29-18)17-10-5-11-30-17/h1-11H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVMXYWRHVJMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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